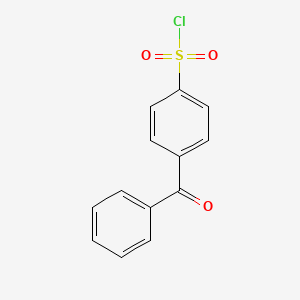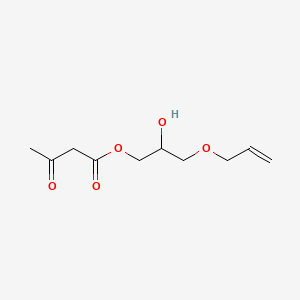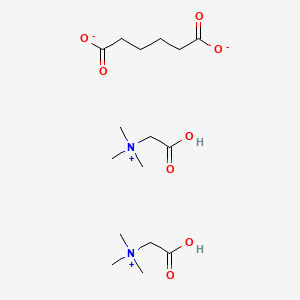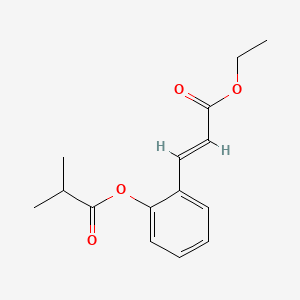
Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate is an organic compound with the molecular formula C15H18O4. It is a derivative of acrylic acid and is characterized by the presence of an ethyl ester group and a phenyl ring substituted with a 2-methyl-1-oxopropoxy group. This compound is used in various chemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate typically involves the esterification of 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality. The final product is typically obtained through a series of purification steps, including distillation and chromatography.
化学反应分析
Types of Reactions
Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and stability.
作用机制
The mechanism of action of ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The phenyl ring’s substituents can influence the compound’s reactivity and interactions with enzymes or receptors, potentially leading to biological effects.
相似化合物的比较
Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate can be compared with other similar compounds, such as:
Ethyl acrylate: Lacks the phenyl ring and the 2-methyl-1-oxopropoxy group, making it less complex and less reactive.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
Phenyl acrylate: Contains a phenyl ring but lacks the 2-methyl-1-oxopropoxy group, resulting in different chemical properties and applications.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties, making it valuable in various research and industrial contexts.
属性
CAS 编号 |
84824-82-8 |
|---|---|
分子式 |
C15H18O4 |
分子量 |
262.30 g/mol |
IUPAC 名称 |
[2-[(E)-3-ethoxy-3-oxoprop-1-enyl]phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C15H18O4/c1-4-18-14(16)10-9-12-7-5-6-8-13(12)19-15(17)11(2)3/h5-11H,4H2,1-3H3/b10-9+ |
InChI 键 |
SYUQBLIYJBQOHW-MDZDMXLPSA-N |
手性 SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1OC(=O)C(C)C |
规范 SMILES |
CCOC(=O)C=CC1=CC=CC=C1OC(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



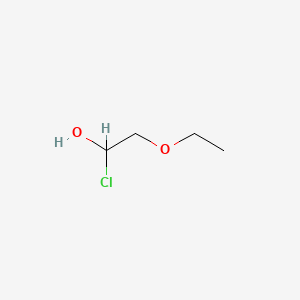
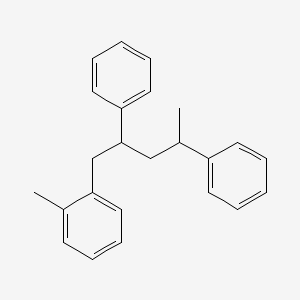
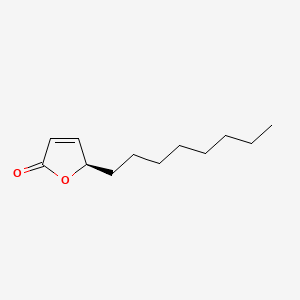
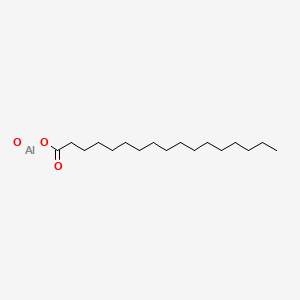
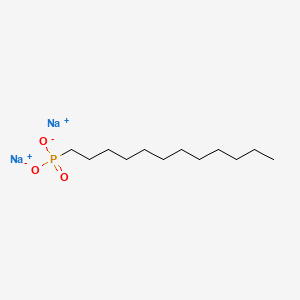
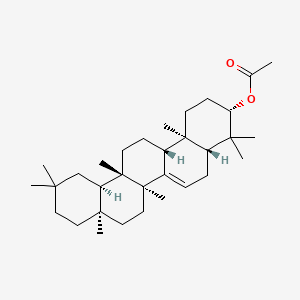
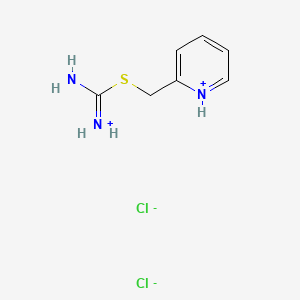
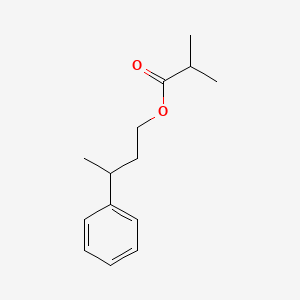
![(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12660175.png)
